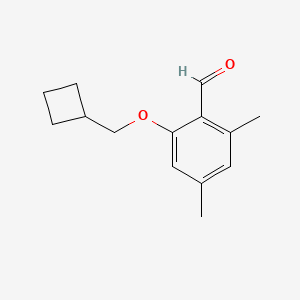
2-(Cyclobutylmethoxy)-4,6-dimethylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclobutylmethoxy)-4,6-dimethylbenzaldehyde is an organic compound characterized by a benzaldehyde core substituted with cyclobutylmethoxy and dimethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutylmethoxy)-4,6-dimethylbenzaldehyde typically involves the following steps:
Formation of the Cyclobutylmethoxy Group: This can be achieved through the reaction of cyclobutylmethanol with an appropriate alkylating agent.
Introduction of the Dimethyl Groups: The dimethyl groups are introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Aldehyde Formation: The final step involves the oxidation of the corresponding alcohol to form the aldehyde group. This can be done using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and reaction conditions are optimized to ensure high selectivity and minimal by-products.
化学反应分析
Types of Reactions
2-(Cyclobutylmethoxy)-4,6-dimethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(Cyclobutylmethoxy)-4,6-dimethylbenzoic acid.
Reduction: 2-(Cyclobutylmethoxy)-4,6-dimethylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学研究应用
2-(Cyclobutylmethoxy)-4,6-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Cyclobutylmethoxy)-4,6-dimethylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclobutylmethoxy and dimethyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
相似化合物的比较
Similar Compounds
2-(Cyclobutylmethoxy)-4-methylbenzaldehyde: Lacks one of the dimethyl groups.
2-(Cyclopropylmethoxy)-4,6-dimethylbenzaldehyde: Contains a cyclopropyl group instead of a cyclobutyl group.
2-(Cyclobutylmethoxy)-4,6-dimethylbenzoic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness
2-(Cyclobutylmethoxy)-4,6-dimethylbenzaldehyde is unique due to the presence of both cyclobutylmethoxy and dimethyl groups, which confer distinct chemical and physical properties
属性
分子式 |
C14H18O2 |
|---|---|
分子量 |
218.29 g/mol |
IUPAC 名称 |
2-(cyclobutylmethoxy)-4,6-dimethylbenzaldehyde |
InChI |
InChI=1S/C14H18O2/c1-10-6-11(2)13(8-15)14(7-10)16-9-12-4-3-5-12/h6-8,12H,3-5,9H2,1-2H3 |
InChI 键 |
SNSHRSMOOSPXHQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)OCC2CCC2)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


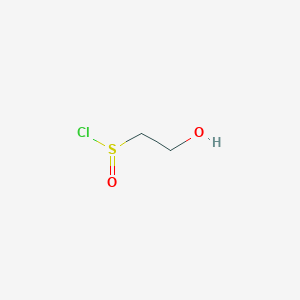
![4,6-dichloro-2,3-dimethyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B15231386.png)
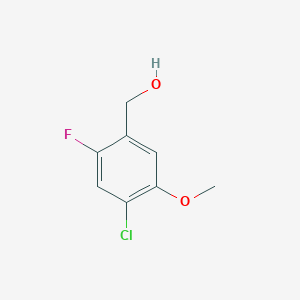



![(1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol](/img/structure/B15231420.png)
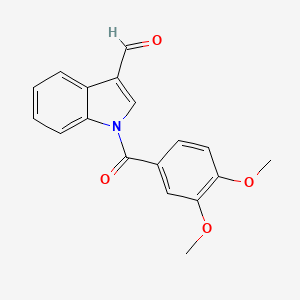

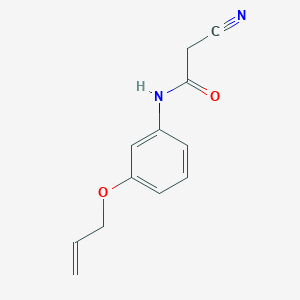

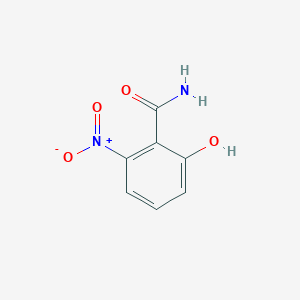
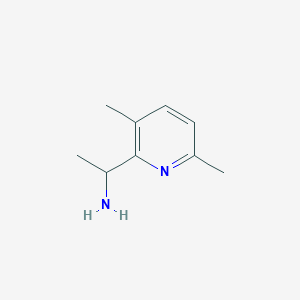
![Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15231468.png)
